(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone scaffold. The 2,5-dimethoxy substitution on the aryl ring (R1) and the 2-methylphenyl group (R2) distinguish it from other chalcones. Chalcones are synthesized via Claisen-Schmidt condensation, and their bioactivity is highly dependent on substituent patterns .
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-10-17(19)16-12-15(20-2)9-11-18(16)21-3/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPQEAXHUVRHIJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiproliferative Activity
- Target Compound : Structural analogs like (2E)-1-(2,5-Dimethoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one (3h) () demonstrate antiproliferative effects against cancer cell lines (e.g., IC₅₀ values in MCF-7, HCT116). The 2-methylphenyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to polar substituents like methoxy or indolyl groups.
- Compound 3h : Substitution with a 1-methylindol-3-yl group (R2) increases π-π stacking interactions with cellular targets, contributing to its activity .
- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Exhibits caspase-3-mediated apoptosis in leukemia cells, highlighting the role of electron-donating groups (e.g., -NH₂, -OCH₃) in pro-apoptotic signaling .
Radioprotective and Antioxidant Properties
- Compound C7 : (2E)-1-(Biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one shows radioprotective effects in E. coli via DPPH radical scavenging. The biphenyl group enhances conjugation, stabilizing radical intermediates .
- Target Compound : The 2-methylphenyl group may reduce oxidative stress by donating methyl radicals, though this requires experimental validation.
Pharmacokinetic and Physicochemical Properties
- Solubility: The 2-methylphenyl group in the target compound likely improves solubility in nonpolar media compared to methoxy-rich analogs like the trimethoxy derivative ().
- Metabolism : Methoxy groups are prone to demethylation by cytochrome P450 enzymes, whereas methyl groups may confer metabolic stability .
Structural and Crystallographic Insights
- Dihedral Angles : In analogs like (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, dihedral angles between aryl rings range from 5–15°, influencing molecular planarity and π-π interactions . The 2-methyl group in the target compound may introduce steric hindrance, reducing planarity and altering binding modes.
- Hydrogen Bonding : Methoxy groups participate in C–H···O interactions, stabilizing crystal packing. The absence of such groups in R2 (replaced by -CH₃) may reduce intermolecular interactions, affecting crystallinity .
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action.
- Chemical Formula : C18H18O3
- Molecular Weight : 282.33 g/mol
- CAS Number : 850373-06-7
Biological Activity Overview
Chalcones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Recent studies have highlighted the specific biological activities of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one.
Antiproliferative Effects
A significant study investigated the antiproliferative effects of chalcone derivatives on melanoma cells. The findings indicated that this compound inhibits cell proliferation through the induction of apoptosis and cell cycle arrest at the G2/M phase. Key mechanisms involved include:
- Modulation of cell cycle-associated proteins (cyclin B1, p21).
- Activation of the DNA damage response pathway.
- Increased expression of pro-apoptotic proteins such as Bax and cytochrome c release leading to caspase activation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chalcone 1C | A2058 Melanoma | 10 | Induces apoptosis and cell cycle arrest |
| Chalcone 1C | BLM Melanoma | 12 | Increases mitochondrial dysfunction |
Antioxidant Activity
Chalcones exhibit antioxidant properties that contribute to their protective effects against oxidative stress. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cells. This activity is crucial in preventing various diseases linked to oxidative stress.
The biological activity of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, increasing the Bax/Bcl-xL ratio and activating caspases.
- Cell Cycle Arrest : It causes G2/M phase arrest by modulating key regulatory proteins involved in the cell cycle.
- DNA Damage Response : The compound activates signaling pathways related to DNA damage repair, indicating its potential as a chemotherapeutic agent.
Case Studies
Several studies have explored the biological effects of chalcones similar to (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one:
- A study demonstrated that chalcone derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Research on antibacterial properties revealed that certain chalcones possess the ability to enhance the efficacy of antibiotics against resistant strains of bacteria .
Q & A
Q. What are the established synthetic routes for (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via the Claisen-Schmidt condensation, where 2,5-dimethoxyacetophenone reacts with 2-methylbenzaldehyde under basic conditions (e.g., NaOH in ethanol). Optimization involves adjusting solvent polarity, catalyst concentration (e.g., 40% NaOH), and temperature (60–80°C). Prolonged reaction times (>24 hrs) may improve yield but risk side reactions. Monitoring via TLC and recrystallization in ethanol enhances purity .
Q. Which spectroscopic techniques are critical for confirming the E-configuration and structural integrity of this chalcone derivative?
- XRD : Definitive confirmation of the E-configuration is achieved via single-crystal X-ray diffraction, which reveals bond angles (~120° at the α,β-unsaturated ketone) and dihedral angles between aromatic rings .
- NMR : H NMR coupling constants ( = 15–16 Hz) between the vinyl protons confirm trans geometry. Aromatic proton signals (6.5–8.0 ppm) and methoxy/methyl group integrations validate substituent positions .
- IR : Stretching frequencies at ~1650 cm (C=O) and ~1600 cm (C=C) confirm the enone system .
Q. How can computational methods like DFT support experimental studies of this compound?
Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and global reactivity descriptors (electrophilicity index, chemical hardness). For example, B3LYP/6-311G(d,p) basis sets predict UV-Vis values, which can be compared to experimental spectra to validate electronic transitions .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be mitigated?
Challenges include crystal twinning, weak diffraction, and disorder in methoxy/methyl groups. Mitigation strategies:
- Slow evaporation crystallization (e.g., ethanol/chloroform mixtures).
- Low-temperature (100 K) data collection to reduce thermal motion.
- Use of SHELXT for structure solution and Olex2 for refinement .
Q. How can discrepancies between experimental UV-Vis spectra and DFT-calculated electronic transitions be resolved?
Discrepancies often stem from solvent effects (e.g., polar solvents stabilizing charge-transfer states) or inadequate basis sets. Solutions:
- Include solvent models (e.g., PCM in Gaussian) during DFT calculations.
- Compare TD-DFT results with experimental in multiple solvents (e.g., ethanol vs. DMSO) .
Q. What methodologies are employed to analyze the antimicrobial activity of this compound, and how should contradictory bioactivity data be interpreted?
- Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Contradictions : Variations in activity may arise from bacterial strain resistance, compound solubility, or assay conditions (e.g., agar vs. broth dilution). Normalize data using positive controls (e.g., ciprofloxacin) and replicate experiments .
Q. What role do HOMO-LUMO gaps and Fukui indices play in predicting the compound’s reactivity and stability?
A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, favoring electrophilic attacks at sites with high Fukui indices (e.g., carbonyl oxygen or methoxy-substituted phenyl ring). Chemical hardness (η) values >2 eV indicate moderate stability under ambient conditions .
Key Research Gaps and Recommendations
- Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction time and improve yield.
- Biological Mechanisms : Conduct molecular docking to identify target proteins (e.g., bacterial gyrase) and validate via enzyme inhibition assays.
- Stability Studies : Investigate photodegradation pathways under UV light using HPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
